m-Nisoldipine

Vue d'ensemble

Description

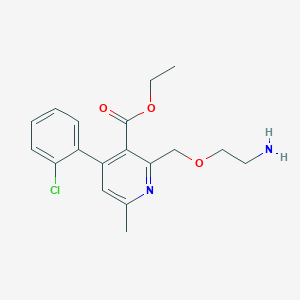

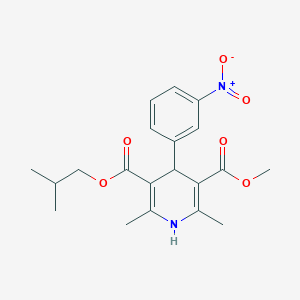

m-Nisoldipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and chronic angina pectoris. It is a derivative of nisoldipine, with the chemical name 3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . This compound functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure .

Méthodes De Préparation

The preparation of m-Nisoldipine involves several synthetic routes and reaction conditions. One common method is the solvent evaporation technique, where the compound is prepared as an amorphous solid dispersion. This method involves dissolving the drug in a suitable solvent, followed by evaporation to obtain the solid dispersion . Another method is the solvent casting technique, used to develop solid dispersion-based sublingual films of this compound. This involves dissolving the drug in a solvent along with hydrophilic polymers and plasticizers, followed by casting and drying to form films .

Analyse Des Réactions Chimiques

m-Nisoldipine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is metabolized primarily by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, in human liver microsomes . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various metabolites that are excreted via urine .

Applications De Recherche Scientifique

m-Nisoldipine has several scientific research applications across various fields. In chemistry, it is used to study the stability and solubility of amorphous solid dispersions . In biology and medicine, it is used to investigate its effects on vascular smooth muscle and cardiac muscle, as well as its potential therapeutic applications in treating hypertension and angina pectoris . In the pharmaceutical industry, this compound is used to develop novel drug delivery systems, such as sublingual films, to improve drug bioavailability and patient compliance .

Mécanisme D'action

m-Nisoldipine exerts its effects by inhibiting the influx of extracellular calcium ions across the myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by stabilizing voltage-gated L-type calcium channels in their inactive conformation . The decrease in intracellular calcium inhibits the contractile processes of the myocardial and smooth muscle cells, leading to vasodilation, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .

Comparaison Avec Des Composés Similaires

m-Nisoldipine is similar to other dihydropyridine calcium channel blockers, such as nifedipine and amlodipine. it has unique properties that distinguish it from these compounds. For instance, this compound has a more stable solid form when exposed to light compared to nisoldipine . Additionally, it has a less potent negative inotropic effect on the myocardium, making it a safer option for patients with certain cardiovascular conditions . Other similar compounds include nitrendipine and felodipine, which share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications .

Propriétés

IUPAC Name |

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSJBSHLMOBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

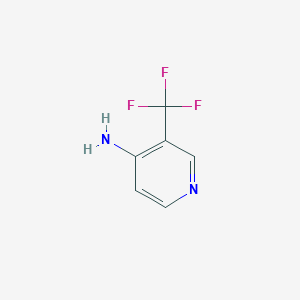

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

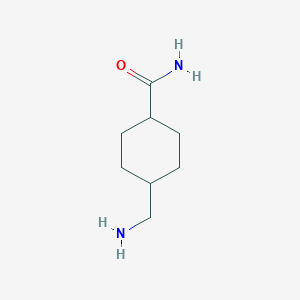

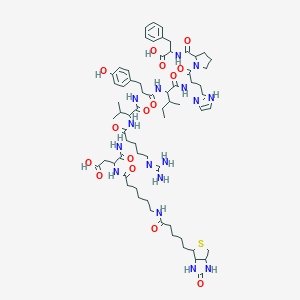

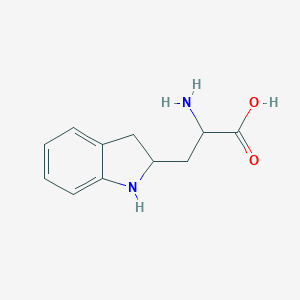

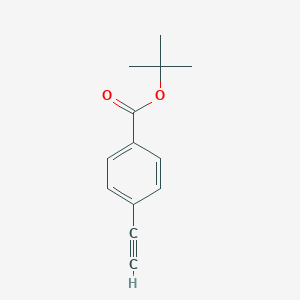

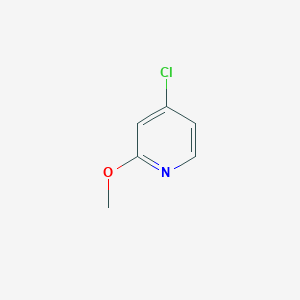

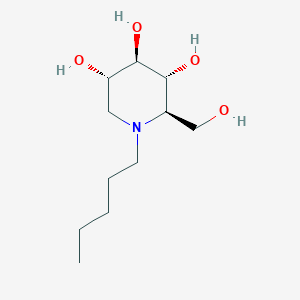

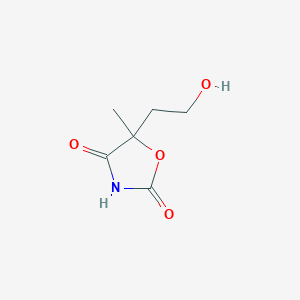

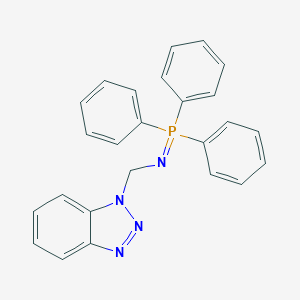

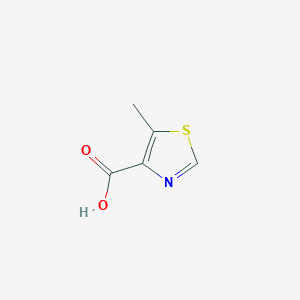

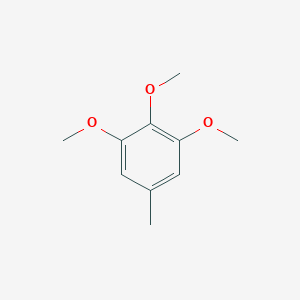

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)